molecular formula C16H15NOS B5172836 1-[2-(methylthio)benzoyl]indoline

1-[2-(methylthio)benzoyl]indoline

Cat. No.: B5172836
M. Wt: 269.4 g/mol
InChI Key: QDEFKRMQTKUWQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(methylthio)benzoyl]indoline, also known as NSC 674495, is a chemical compound that has been the focus of scientific research due to its potential as a therapeutic agent. This compound belongs to the family of indole derivatives and has a molecular weight of 311.4 g/mol. The chemical structure of this compound is shown below.

Mechanism of Action

The mechanism of action of 1-[2-(methylthio)benzoyl]indoline is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of certain enzymes involved in cell proliferation and survival. It has also been suggested that the compound may induce cell death by activating the apoptotic pathway.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, indicating its antioxidant properties. The compound has also been shown to inhibit the activity of certain inflammatory enzymes, such as cyclooxygenase-2 (COX-2), and reduce the levels of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[2-(methylthio)benzoyl]indoline in lab experiments is its potential as a therapeutic agent. The compound has been shown to exhibit anticancer and anti-inflammatory properties, making it a promising candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 1-[2-(methylthio)benzoyl]indoline. One area of interest is the development of more efficient synthesis methods to increase the yield of the reaction. Another direction is to investigate the compound's potential as a therapeutic agent for other diseases, such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to identify its molecular targets.

Synthesis Methods

The synthesis of 1-[2-(methylthio)benzoyl]indoline involves the reaction of 2-mercaptobenzoic acid with isatin in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by cyclization to form the final product. The yield of the reaction is typically around 60-70%.

Scientific Research Applications

1-[2-(methylthio)benzoyl]indoline has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit anticancer, anti-inflammatory, and antioxidant properties. The compound has been tested against various cancer cell lines, including breast, lung, and prostate cancer, and has shown promising results in inhibiting cell growth and inducing apoptosis.

Properties

IUPAC Name

2,3-dihydroindol-1-yl-(2-methylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NOS/c1-19-15-9-5-3-7-13(15)16(18)17-11-10-12-6-2-4-8-14(12)17/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEFKRMQTKUWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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